

# Tas-117: A Technical Guide to a Pan-Akt Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tas-117**, also known as Pifusertib, is a potent and selective, orally bioavailable, allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. By binding to a pocket in the pleckstrin homology (PH) domain of Akt, **Tas-117** locks the kinase in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation. This mechanism of action effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of **Tas-117**, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays relevant to its evaluation.

## **Mechanism of Action**

**Tas-117** is a non-ATP competitive inhibitor that selectively targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Its allosteric mechanism of action confers a high degree of selectivity for Akt over other kinases.[2] By preventing the conformational changes required for Akt activation, **Tas-117** effectively inhibits the phosphorylation of a multitude of downstream substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key event in the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3]





Click to download full resolution via product page

Figure 1: Tas-117 Mechanism of Action in the PI3K/Akt Signaling Pathway.



# Quantitative Data In Vitro Kinase Inhibitory Activity

Tas-117 demonstrates potent and selective inhibition of all three Akt isoforms.

| Target                                   | IC50 (nM) |  |  |  |
|------------------------------------------|-----------|--|--|--|
| Akt1                                     | 4.8       |  |  |  |
| Akt2                                     | 1.6       |  |  |  |
| Akt3                                     | 44        |  |  |  |
| Data from a non-peer-reviewed source.[4] |           |  |  |  |

# **Clinical Efficacy in Solid Tumors**

**Tas-117** has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors.



| with days on/3 PI3K/Akt days off mutations (non-GI cancers)  61.5% (PIK3CA- mutated endometria I cancer),  Advanced Phase I Solid Tumors  Advanced Tumors  Advanced Tumors  Dose escalation (up to 32 mg/day) endometria I cancer), 37.5% (ovarian clear cell                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  | Trial<br>Phase | Cancer<br>Type                      | Dosing<br>Regimen                                                 | Overall<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR)                                                           | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|-------------------------------------|-------------------------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------|
| Phase I Advanced Solid Tumors Dose escalation (up to 32 mg/day) endometria I cancer), altered endometria I cancer), altered altered I cancer), are solid endometria I cancer). | Phase II       | Solid<br>Tumors<br>with<br>PI3K/Akt | (GI<br>cancers) or<br>24 mg 4<br>days on/3<br>days off<br>(non-GI | 8%                                    | 23%                                                                                           | 1.4 months                                          | 4.8 months                            |
| carcinoma)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | Phase I        | Solid                               | escalation<br>(up to 32                                           | -                                     | (PIK3CA-mutated endometria I cancer), 80.0% (AKT-altered endometria I cancer), 37.5% (ovarian | -                                                   | -                                     |

# Experimental Protocols Biochemical Kinase Inhibition Assay (Representative Protocol)



This protocol is a representative method for determining the in vitro inhibitory activity of **Tas-117** against purified Akt kinases, based on common methodologies for allosteric inhibitors.



#### Click to download full resolution via product page

Figure 2: General workflow for a biochemical kinase inhibition assay.

#### Materials:

- Purified, active Akt1, Akt2, or Akt3 enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- Specific peptide substrate for Akt
- ATP
- Tas-117
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well white opaque microplates
- Plate-reading luminometer

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Tas-117 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the diluted Tas-117 or vehicle control. Add the
  purified Akt enzyme and peptide substrate solution. Initiate the kinase reaction by adding
  ATP.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each Tas-117 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

# Cell Viability/Growth Inhibition Assay (NCI-60 Sulforhodamine B Protocol)

This protocol describes the methodology used in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen to determine the growth inhibitory effects of compounds.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]



- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tas-117: A Technical Guide to a Pan-Akt Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#tas-117-as-a-pan-akt-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com